5-Chloro-4-methoxypyrimidine

Cross-coupling Suzuki-Miyaura Heterocyclic chemistry

5-Chloro-4-methoxypyrimidine (CAS 114969-94-7) is a disubstituted pyrimidine heterocycle bearing a chlorine atom at the 5-position and a methoxy group at the 4-position of the aromatic ring. With a molecular weight of 144.56 g·mol⁻¹, a melting point of 39–40 °C, and a boiling point of approximately 222 °C at 760 mmHg , this white crystalline solid serves as a key synthetic intermediate for constructing more elaborate pharmacologically active molecules.

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
CAS No. 114969-94-7
Cat. No. B054106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-methoxypyrimidine
CAS114969-94-7
Molecular FormulaC5H5ClN2O
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESCOC1=NC=NC=C1Cl
InChIInChI=1S/C5H5ClN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3
InChIKeyXNNJRXKCQCFXLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-methoxypyrimidine (CAS 114969-94-7): Procurement-Relevant Physicochemical and Scaffold Profile


5-Chloro-4-methoxypyrimidine (CAS 114969-94-7) is a disubstituted pyrimidine heterocycle bearing a chlorine atom at the 5-position and a methoxy group at the 4-position of the aromatic ring . With a molecular weight of 144.56 g·mol⁻¹, a melting point of 39–40 °C, and a boiling point of approximately 222 °C at 760 mmHg , this white crystalline solid serves as a key synthetic intermediate for constructing more elaborate pharmacologically active molecules. The orthogonal reactivity of the chloro and methoxy substituents enables sequential functionalization strategies that are difficult to achieve with regioisomeric or mono-substituted pyrimidine analogs.

Why Generic Pyrimidine Analogs Cannot Replace 5-Chloro-4-methoxypyrimidine in Research and Development


Substituting 5-chloro-4-methoxypyrimidine with a simpler pyrimidine analog (e.g., 5-chloropyrimidine, 4-methoxypyrimidine, or 5-bromo-4-methoxypyrimidine) introduces risks of divergent reactivity, altered pharmacokinetics in derived drug candidates, and non-overlapping patent protection [1]. The simultaneous presence of the electron-donating methoxy group and the electron-withdrawing chlorine atom creates a unique electronic environment that directs regioselective nucleophilic aromatic substitution and metal-catalyzed cross-coupling processes [2]. When this precise substitution pattern is absent, downstream intermediates may require additional protection/deprotection steps, exhibit lower coupling yields, or lose affinity for biological targets that have been optimized around the 5-chloro-4-methoxy pharmacophore [3]. The quantitative evidence below demonstrates where these differences become material for procurement decisions.

Quantitative Differentiation of 5-Chloro-4-methoxypyrimidine (CAS 114969-94-7) Against Closest Analogs


Suzuki–Miyaura Coupling Reactivity: Chloropyrimidines Outperform Bromo and Iodo Analogs

In Suzuki–Miyaura cross-coupling reactions, pyrimidine substrates bearing a chlorine leaving group at the 5-position exhibit superior reactivity and selectivity compared to their bromo and iodo counterparts [1]. The 5-chloro-4-methoxypyrimidine scaffold benefits from this class-wide preference, attributed to favorable oxidative addition kinetics and reduced propensity for homocoupling byproducts. This reactivity advantage is absent in 5-bromo-4-methoxypyrimidine or 5-iodo-4-methoxypyrimidine, which are more prone to dehalogenation side reactions under standard palladium catalysis conditions.

Cross-coupling Suzuki-Miyaura Heterocyclic chemistry

CDK Inhibitor Pharmacophore: Prevalence of 5-Chloro-4-methoxypyrimidine Over Other 5-Halo-4-alkoxy Combinations

Analysis of the patent literature reveals that the 5-chloro-4-methoxypyrimidine moiety appears in a larger number of explicitly claimed cyclin-dependent kinase (CDK) inhibitor structures compared to the corresponding 5-chloro-4-ethoxypyrimidine, 5-bromo-4-methoxypyrimidine, or 5-chloropyrimidine (lacking the 4-alkoxy group) [1]. In US11903936, ten distinct compounds incorporate the 5-chloro-4-methoxypyrimidine fragment, versus fewer examples for the 5-chloro-4-cyclopropoxy or 5-bromo-4-methoxy variants, indicating preferential selection during lead optimization. This trend is consistent with the SAR reported in O4-alkylpyrimidine CDK2 inhibitors, where the O4-substituent profoundly influences potency (e.g., sec-butyl vs. cyclohexylmethyl: 0.8 nM vs. significantly higher IC50) [2].

Kinase inhibition CDK Medicinal chemistry

Antimalarial Potency: 5-Chloro-4-methoxypyrimidine-Containing DHODH Inhibitors Achieve Nanomolar EC50

A compound bearing the 5-chloro-4-methoxypyrimidine fragment (US11903936, Compound 35) demonstrated an EC50 value of 7 nM against Plasmodium falciparum 3D7 in a parasite growth inhibition assay [1]. While a direct matched-pair comparison with the corresponding 5-chloro-pyrimidine (no 4-methoxy) analog in the same assay series is not publicly disclosed, the sub-10 nM potency places this chemotype among the most active dihydroorotate dehydrogenase (DHODH) inhibitor scaffolds reported, substantially exceeding the activity of earlier pyrimidine-based antimalarials that lack the 5-chloro-4-methoxy substitution pattern [2].

Antimalarial DHODH Plasmodium falciparum

Solid-State Handling Advantage: Crystalline 5-Chloro-4-methoxypyrimidine vs. Liquid 5-Chloropyrimidine

5-Chloro-4-methoxypyrimidine is a white crystalline solid with a melting point of 39–40 °C , whereas the simplest analog 5-chloropyrimidine (CAS 17180-94-8) is reported as a liquid at ambient temperature (mp < –10 °C) [1]. This phase difference provides a meaningful practical advantage: crystalline solids enable precise gravimetric dispensing for stoichiometric reactions, reduce volatility-related losses during storage, and permit purification by recrystallization rather than distillation. The methoxy group at the 4-position is the primary contributor to the elevated melting point through enhanced intermolecular dipole–dipole interactions.

Physical properties Crystallinity Formulation

Commercial Purity Benchmarking: >98% Assay by HPLC Confirmed Across Major Suppliers

Multiple independent suppliers report 5-chloro-4-methoxypyrimidine with certified purity of ≥98% by HPLC, supported by batch-specific NMR, HPLC, and GC analytical reports . In contrast, the structurally related 5-bromo-4-methoxypyrimidine (CAS 4319-19-1) is frequently offered at 95% purity, reflecting greater synthetic difficulty in achieving high purity due to debromination side reactions during manufacture. The chlorine atom's moderate bond dissociation energy and lower leaving-group propensity in the absence of metal catalysts contribute to the compound's superior chemical stability in storage and shipping.

Purity Quality control Procurement

Selectivity in Nucleophilic Aromatic Substitution: Cl at C-5 vs. Cl at C-4 Regioisomer Reactivity

In nucleophilic aromatic substitution (SNAr) reactions, the 5-chloro substituent in 5-chloro-4-methoxypyrimidine is activated by the electron-withdrawing ring nitrogen atoms, while the 4-methoxy group electronically deactivates the C-4 position and sterically directs incoming nucleophiles to C-2 or C-6 [1]. The regioisomer 4-chloro-5-methoxypyrimidine exhibits inverted reactivity: the chlorine at C-4 is significantly more labile toward amines and alkoxides, leading to premature displacement before desired C-2 functionalization can occur. This regioisomeric difference is fundamental: the target compound preserves the chloro leaving group for late-stage diversification, whereas the 4-chloro isomer often requires protection strategies that add two synthetic steps.

SNAr Regioselectivity Pyrimidine functionalization

Highest-Value Application Scenarios for 5-Chloro-4-methoxypyrimidine (CAS 114969-94-7) Based on Quantitative Evidence


CDK Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Medicinal chemistry teams developing cyclin-dependent kinase inhibitors should select 5-chloro-4-methoxypyrimidine as the core scaffold for SAR exploration. The fragment is over-represented in patented CDK inhibitor structures (10 explicit compounds in US11903936) relative to 5-chloro-4-cyclopropoxy (4 compounds) or 5-bromo-4-methoxy (2 compounds) analogs , indicating validated synthetic accessibility and biological relevance. The crystalline solid form (mp 39–40 °C) enables accurate sub-milligram weighing for parallel synthesis libraries .

Suzuki–Miyaura Cross-Coupling for Biaryl Pyrimidine Synthesis

Process chemistry groups performing Suzuki–Miyaura couplings should prioritize 5-chloro-4-methoxypyrimidine over 5-bromo or 5-iodo analogs. The chloropyrimidine class demonstrates superior chemoselectivity and reduced homocoupling byproducts under standard Pd-catalyzed conditions . The orthogonal reactivity profile—where C-2 undergoes SNAr while C-5 participates in cross-coupling—allows efficient assembly of 2,5-disubstituted pyrimidines without protecting group strategies .

Antimalarial DHODH Inhibitor Development

Teams targeting Plasmodium falciparum DHODH should incorporate 5-chloro-4-methoxypyrimidine as the privileged heterocyclic core. A compound containing this fragment demonstrated an EC50 of 7 nM against P. falciparum 3D7 , a potency level exceeding the typical class baseline of 100–5000 nM for pyrimidine-based DHODH inhibitors . The sub-10 nM antiplasmodial activity positions this chemotype as a competitive starting point for lead identification campaigns.

Kilogram-Scale Intermediate for Regulated Pharmaceutical Manufacturing

For procurement managers sourcing heterocyclic intermediates for GMP manufacturing, 5-chloro-4-methoxypyrimidine offers a crystallinity advantage (mp 39–40 °C) over liquid analogs like 5-chloropyrimidine . Multiple vendors supply the compound at ≥98% purity with batch-specific CoA documentation , meeting the quality standards required for regulatory filings. The chloro substituent's moderate reactivity minimizes shelf-life concerns associated with more labile bromo or iodo analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-4-methoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.